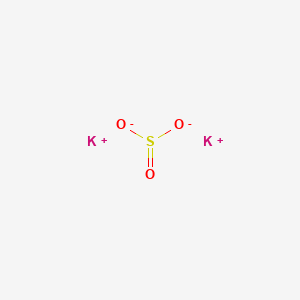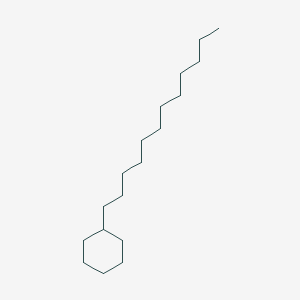
1H-Indole, 3-(1-bromoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(1-bromoethyl)- is a halogenated indole derivative. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications. The compound 1H-Indole, 3-(1-bromoethyl)- is particularly interesting due to its potential use in various chemical reactions and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 3-(1-bromoethyl)- can be synthesized through several methods. One common approach involves the bromination of 3-ethylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-Indole, 3-(1-bromoethyl)- often involves similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-(1-bromoethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products:
Nucleophilic Substitution: Products include various substituted indoles depending on the nucleophile used.
Oxidation: Major products are indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as 3-ethylindole.
Scientific Research Applications
1H-Indole, 3-(1-bromoethyl)- has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways involving indole derivatives and their interactions with enzymes and receptors.
Medicine: Research into potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(1-bromoethyl)- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. The indole ring system can interact with biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
- 3-(2-Bromoethyl)-1H-indole
- 3-(2-Chloroethyl)-1H-indole
- 3-(2-Iodoethyl)-1H-indole
Comparison: 1H-Indole, 3-(1-bromoethyl)- is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. Compared to its chloro and iodo counterparts, the bromo derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability .
Properties
IUPAC Name |
3-(1-bromoethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVULRWXJQVKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














